Results: The outcomes include the synthesis of complex molecules like pharmaceuticals. For instance, it’s used to create (S)-fluoxetine, a potent inhibitor of neuronal serotonin-uptake .
Results: One study involved the molecular encapsulation of p-chloro-alpha,alpha,alpha-trifluorotoluene (a related compound) in alpha-cyclodextrin or corn oil vehicles in male F344 rats. The results provided insights into the compound’s bioavailability and potential toxic effects .
2-Chloro-4-fluorobenzotrifluoride is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, specifically located at the 2 and 4 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 198.55 g/mol. This compound appears as a colorless to light red liquid and is known for its significant thermal stability and reactivity due to the presence of multiple electronegative substituents.
As there's limited information on the applications of 2-chloro-4-fluorobenzotrifluoride, a discussion on its mechanism of action is not applicable at this point.
Due to the lack of specific data, it's crucial to handle 2-chloro-4-fluorobenzotrifluoride with caution, assuming it might possess similar hazards to other halogenated aromatic compounds. These can include:
The synthesis of 2-chloro-4-fluorobenzotrifluoride can be achieved through various methods:
2-Chloro-4-fluorobenzotrifluoride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity makes it useful in creating more complex chemical structures required in drug development. Additionally, it may find applications in agrochemicals due to its potential biological activity.
While specific interaction studies for 2-chloro-4-fluorobenzotrifluoride are scarce, research on similar compounds indicates that halogenated aromatics can interact with biological systems in various ways, including enzyme inhibition and receptor binding. Further studies would be necessary to elucidate the precise interactions of this compound within biological contexts.
Several compounds share structural similarities with 2-chloro-4-fluorobenzotrifluoride. Below is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
3-Chloro-4-fluorobenzotrifluoride | 78068-85-6 | 0.94 | Different chlorine position affecting reactivity |
1-Chloro-2-fluoro-3-(trifluoromethyl)benzene | 1099597-93-9 | 0.94 | Contains trifluoromethyl group enhancing lipophilicity |
2-Chloro-5-fluorobenzotrifluoride | 89634-75-3 | 0.86 | Alternative substitution pattern affecting properties |
3,5-Bis(trifluoromethyl)chlorobenzene | 328-72-3 | 0.85 | Multiple trifluoromethyl groups providing distinct reactivity |
1,3-Dichloro-5-(trifluoromethyl)benzene | 54773-20-5 | 0.83 | Presence of dichlorine influencing stability |
Each of these compounds demonstrates unique properties and reactivity profiles due to variations in their substituent positions and types.